

Preclinical Profile of Gastrazole (JB95008) in Oncology: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Gastrazole

Cat. No.: B607603

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Executive Summary

Gastrazole (also known as JB95008) is a potent and selective cholecystokinin B (CCK2)/gastrin receptor antagonist. The rationale for its investigation in oncology, particularly in pancreatic cancer, stems from the observation that gastrin can act as a growth stimulant for these cancer cells. Preclinical research primarily attributed to a 2002 study by Roberts et al., has reportedly demonstrated that **Gastrazole** can inhibit the gastrin-stimulated growth of pancreatic cancer in both in vitro and in vivo models. However, detailed public access to the primary data from these foundational preclinical studies is limited. This guide synthesizes the available information, focusing on the mechanism of action and the clinical context provided by subsequent trials, while noting the absence of specific publicly available preclinical quantitative data.

Core Concept: Mechanism of Action

Gastrin, a peptide hormone that stimulates the secretion of gastric acid, has also been identified as a trophic factor in several gastrointestinal cancers, including pancreatic cancer.^[1] The growth-promoting effects of gastrin are mediated through its binding to the CCK2 receptor.^[1]

Gastrazole's primary mechanism of action is the competitive antagonism of the CCK2/gastrin receptor. By blocking this receptor, **Gastrazole** is intended to inhibit the downstream signaling pathways that are activated by gastrin and lead to cell proliferation and tumor growth.

```
graph TD
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    CCK2_Receptor --> Signaling_Cascade
    Signaling_Cascade --> Tumor_Growth
    Gastrazole -- Blocks --> CCK2_Receptor
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References

- 1. researchgate.net [researchgate.net]
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